molecular formula C10H8N2O2S2 B11621784 N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide

N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide

Cat. No.: B11621784
M. Wt: 252.3 g/mol
InChI Key: LSTKBFLZQZKPKO-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, industrial methods may involve the use of catalysts and solvents that are more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide is unique due to the presence of both the pyridin-3-ylmethylidene and sulfonamide groups. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C10H8N2O2S2

Molecular Weight

252.3 g/mol

IUPAC Name

(NE)-N-(pyridin-3-ylmethylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8N2O2S2/c13-16(14,10-4-2-6-15-10)12-8-9-3-1-5-11-7-9/h1-8H/b12-8+

InChI Key

LSTKBFLZQZKPKO-XYOKQWHBSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.